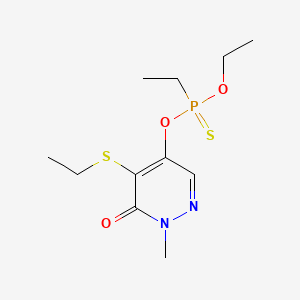
O-Ethyl O-(5-(ethylthio)-1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl) ethylphosphonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Ethyl O-(5-(ethylthio)-1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl) ethylphosphonothioate is a complex organophosphorus compound It is characterized by its unique structure, which includes a pyridazine ring substituted with ethylthio and methyl groups, and an ethylphosphonothioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl O-(5-(ethylthio)-1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl) ethylphosphonothioate typically involves multiple steps. One common route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Ethylthio Group: The ethylthio group can be introduced via nucleophilic substitution reactions using ethylthiol and a suitable leaving group.
Attachment of the Ethylphosphonothioate Moiety: This step involves the reaction of the pyridazine derivative with ethylphosphonothioic dichloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
O-Ethyl O-(5-(ethylthio)-1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl) ethylphosphonothioate can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Substitution: The ethylphosphonothioate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives.
Aplicaciones Científicas De Investigación
O-Ethyl O-(5-(ethylthio)-1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl) ethylphosphonothioate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of O-Ethyl O-(5-(ethylthio)-1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl) ethylphosphonothioate involves its interaction with specific molecular targets. The ethylphosphonothioate moiety can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The pyridazine ring can also participate in binding interactions, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
O-Ethyl methylphosphonothioic acid: An organophosphate compound with similar structural features but different functional groups.
Methylphosphonothioic acid O-ethyl ester: Another organophosphorus compound with a similar backbone but different substituents.
Uniqueness
O-Ethyl O-(5-(ethylthio)-1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl) ethylphosphonothioate is unique due to its specific combination of functional groups and the presence of the pyridazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
37840-80-5 |
|---|---|
Fórmula molecular |
C11H19N2O3PS2 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
5-[ethoxy(ethyl)phosphinothioyl]oxy-4-ethylsulfanyl-2-methylpyridazin-3-one |
InChI |
InChI=1S/C11H19N2O3PS2/c1-5-15-17(18,6-2)16-9-8-12-13(4)11(14)10(9)19-7-3/h8H,5-7H2,1-4H3 |
Clave InChI |
PHWUXNDGIIEIJB-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(CC)OC1=C(C(=O)N(N=C1)C)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(2-Hydroxyethyl)-8-[1-(hydroxymethyl)propylamino]-1,3-dimethyl-purine-2,6-dione](/img/structure/B12793934.png)
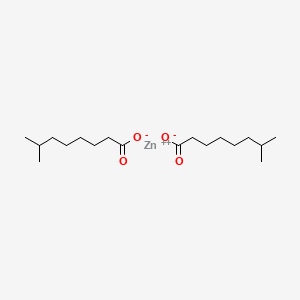
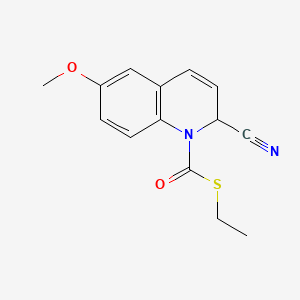
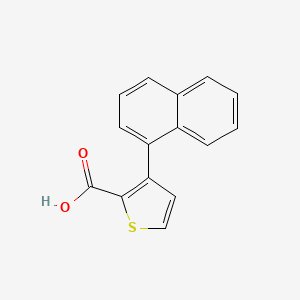
![[(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol;hydrochloride](/img/structure/B12793958.png)
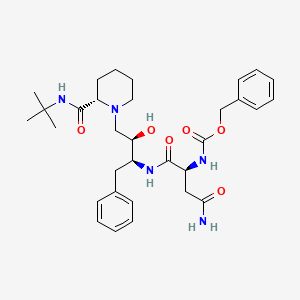
![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12793972.png)


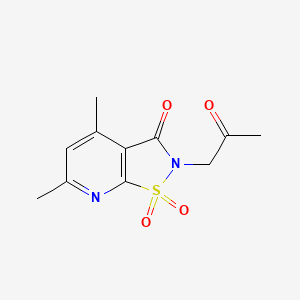
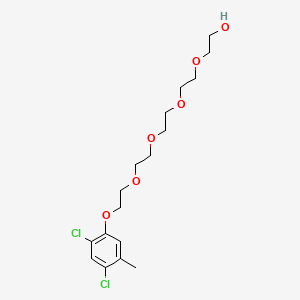

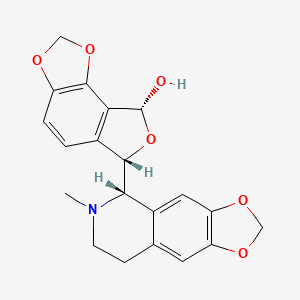
![1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12794014.png)
